molecular formula C16H19NO2 B3332464 {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine CAS No. 897094-84-7

{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine

Cat. No.: B3332464
CAS No.: 897094-84-7
M. Wt: 257.33 g/mol
InChI Key: MYEPIBMRMZQPDH-UHFFFAOYSA-N
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Description

{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of a benzyloxy group, a methoxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group on the phenyl ring by converting it into a benzyloxy group. This can be achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenol using methyl iodide and a base like potassium carbonate.

    Amination: The final step involves the introduction of the methanamine group. This can be done through a reductive amination process where the aldehyde precursor is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the specific reaction conditions and reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its structural features make it a valuable tool for investigating the activity of specific enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The methanamine group can form ionic interactions with negatively charged residues on proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Benzyloxy)methyl]-4-hydroxyphenyl}methanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    {3-[(Benzyloxy)methyl]-4-ethoxyphenyl}methanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    {3-[(Benzyloxy)methyl]-4-methoxyphenyl}ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine is unique due to the specific combination of functional groups attached to the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-methoxy-3-(phenylmethoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-16-8-7-14(10-17)9-15(16)12-19-11-13-5-3-2-4-6-13/h2-9H,10-12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPIBMRMZQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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